

Application Note: Quantitative Analysis of 2-Bromo-5-isopropoxybenzoic Acid

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Compound of Interest

Compound Name: 2-Bromo-5-isopropoxybenzoic acid

Cat. No.: B3049561

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Abstract

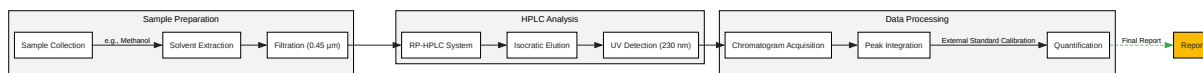
This application note details a reliable and accurate High-Performance Liquid Chromatography (HPLC) method for the quantification of **2-Bromo-5-isopropoxybenzoic acid** in various sample matrices. This compound is a key intermediate in the synthesis of several pharmaceutical compounds, making its precise quantification crucial for process control and quality assurance. The described method is suitable for researchers, scientists, and drug development professionals.

Introduction

2-Bromo-5-isopropoxybenzoic acid is a substituted benzoic acid derivative. Its accurate quantification is essential for monitoring reaction kinetics, determining purity, and ensuring the quality of final products in pharmaceutical development. This document provides a detailed protocol for a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection, which offers high sensitivity and selectivity for this analyte.

Experimental Workflow

The overall workflow for the quantification of **2-Bromo-5-isopropoxybenzoic acid** is depicted in the following diagram.



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Caption: General workflow for the quantification of **2-Bromo-5-isopropoxybenzoic acid**.

Analytical Method

A reverse-phase HPLC method was developed and validated for the quantification of **2-Bromo-5-isopropoxybenzoic acid**. The method parameters are summarized in the table below.

Table 1: HPLC Method Parameters

| Parameter | Value |
|----------------------|---|
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Run Time | 10 minutes |

Method Validation

The developed method was validated for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ). The results are summarized in the following table.

Table 2: Method Validation Summary

| Parameter | Result |
|---------------------|--------------------------|
| Linearity (r^2) | > 0.999 |
| Concentration Range | 1 - 200 $\mu\text{g/mL}$ |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
| LOD | 0.3 $\mu\text{g/mL}$ |
| LOQ | 0.9 $\mu\text{g/mL}$ |

Protocols

Protocol 1: Standard Solution Preparation

- Primary Stock Solution (1000 $\mu\text{g/mL}$):
 - Accurately weigh 10 mg of **2-Bromo-5-isopropoxybenzoic acid** reference standard.
 - Dissolve the standard in a 10 mL volumetric flask using methanol as the diluent.
 - Sonicate for 5 minutes to ensure complete dissolution.
 - Store the stock solution at 2-8 °C, protected from light.
- Working Standard Solutions:
 - Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase.
 - Recommended concentrations for the calibration curve are 1, 5, 10, 25, 50, 100, and 200 $\mu\text{g/mL}$.

Protocol 2: Sample Preparation

- Solid Samples:

1. Accurately weigh a representative amount of the solid sample.
 2. Dissolve the sample in a known volume of methanol.
 3. Vortex and sonicate for 10 minutes to ensure complete extraction of the analyte.
 4. Filter the solution through a 0.45 μm syringe filter into an HPLC vial.
- Liquid Samples (e.g., reaction mixture):
 1. Pipette a known volume of the liquid sample into a volumetric flask.
 2. Dilute with methanol to a suitable concentration within the calibration range.
 3. Filter the solution through a 0.45 μm syringe filter into an HPLC vial.

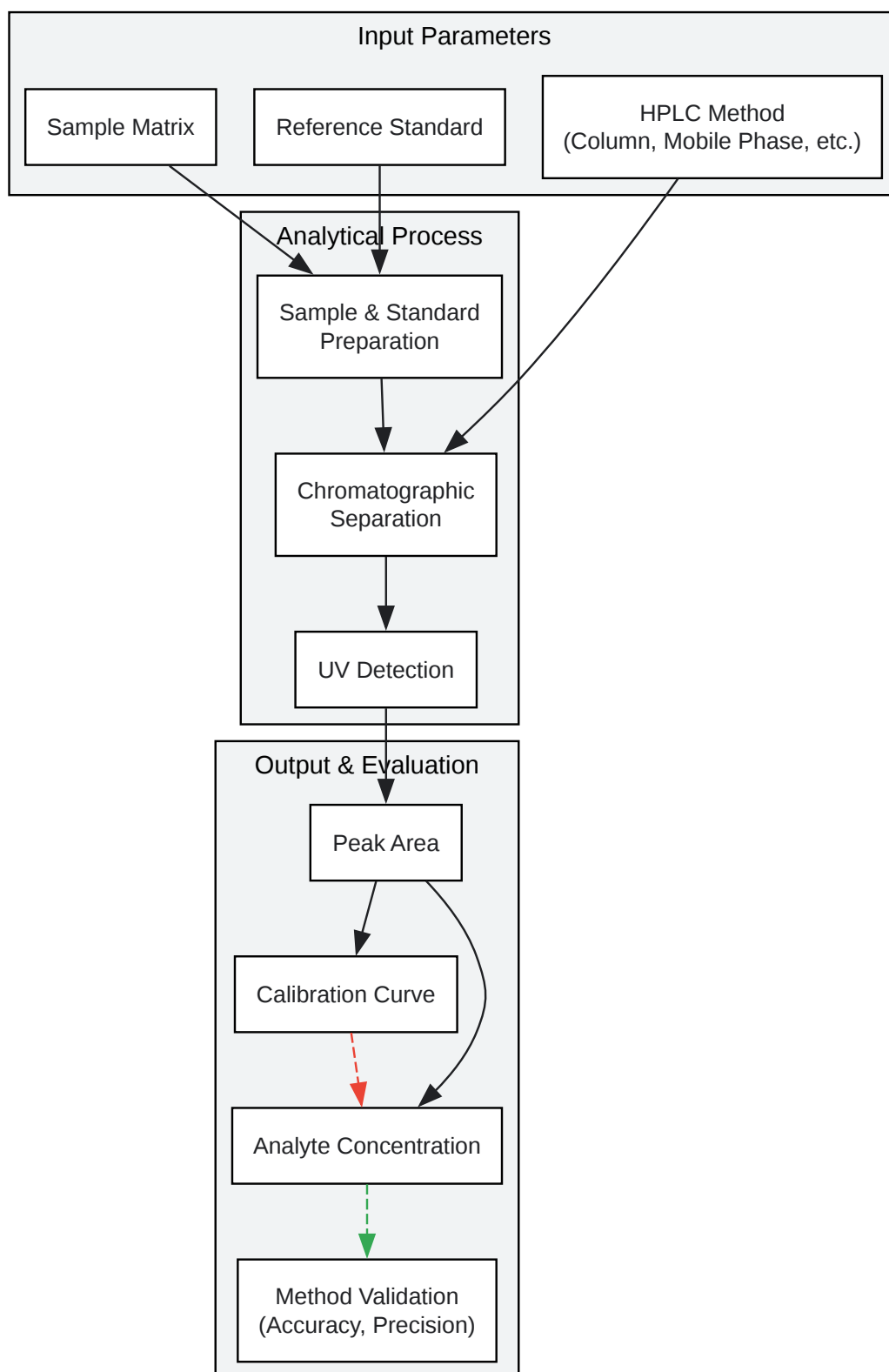
Protocol 3: HPLC Analysis

- System Equilibration:
 1. Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Calibration Curve:
 1. Inject the prepared working standard solutions in ascending order of concentration.
 2. Generate a calibration curve by plotting the peak area against the concentration.
- Sample Analysis:
 1. Inject the prepared sample solutions.
 2. Record the peak area for **2-Bromo-5-isopropoxybenzoic acid**.
- Quantification:
 1. Determine the concentration of **2-Bromo-5-isopropoxybenzoic acid** in the sample by interpolating its peak area from the calibration curve.

2. Calculate the final concentration in the original sample considering all dilution factors.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the analytical parameters and the desired outcome of accurate quantification.



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Caption: Logical flow from experimental inputs to validated quantitative results.

Conclusion

The HPLC method described in this application note is a robust and reliable technique for the quantification of **2-Bromo-5-isopropoxybenzoic acid**. The provided protocols for sample and standard preparation, along with the detailed HPLC parameters, will enable researchers and scientists to achieve accurate and reproducible results. The method's performance, as demonstrated by the validation data, makes it suitable for routine use in quality control and research and development environments.

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